1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 2-bromo-1-(4-ethylanilino)-1,3-thiazole with ethanone under specific conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: This compound is used to study protein interactions and functions.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole Orange: Used as a fluorescent dye in biological research.
Thiazole Yellow: Another fluorescent dye with applications in cell biology.
The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with an ethylanilino group, providing distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(4-ethylanilino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-10-4-6-11(7-5-10)15-13-14-8-12(17-13)9(2)16/h4-8H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYELBLGFCXDABS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237760 |
Source
|
Record name | 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-58-3 |
Source
|
Record name | 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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